molecular formula C9H8BrNO2 B1449423 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one CAS No. 1427360-45-9

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Cat. No. B1449423
M. Wt: 242.07 g/mol
InChI Key: XQCYRBWOLQWKDK-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is a chemical compound with the CAS Number: 1427360-45-9 . It has a molecular weight of 242.07 and its IUPAC name is 6-bromo-5-methoxyisoindolin-1-one . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is 1S/C9H8BrNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one is an off-white solid . It has a molecular weight of 242.07 and its linear formula is C9H8BrNO2 .

Scientific Research Applications

Environmental and Toxicological Research

Brominated compounds, including those similar to "6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one," are often studied in environmental and toxicological contexts. For example, tribromophenols and their derivatives are extensively reviewed for their environmental concentrations, toxicokinetics, and toxicodynamics, highlighting the importance of understanding such compounds' environmental impact and human exposure routes (Koch & Sures, 2018).

Synthetic Applications and Biomass Conversion

Brominated compounds also find applications in the synthesis of new materials and chemicals. For instance, research on the conversion of plant biomass to furan derivatives discusses the potential of using biomass-derived chemicals as feedstock for producing valuable chemicals, which may relate to the synthesis and application areas of "6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one" (Chernyshev, Kravchenko, & Ananikov, 2017).

Analytical Chemistry and Environmental Monitoring

Research on brominated flame retardants and their analysis in environmental samples underscores the importance of analytical methods for detecting and understanding the behavior of brominated organic compounds in the environment. Such research is crucial for assessing exposure risks and environmental distribution (Hites, 2008).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-bromo-5-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-8-2-5-4-11-9(12)6(5)3-7(8)10/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCYRBWOLQWKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methoxy-2,3-dihydro-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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